5-{5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one
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Overview
Description
5-{5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one is a complex organic compound that features a benzodiazole core with multiple chlorine substitutions
Preparation Methods
The synthesis of 5-{5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of an appropriate precursor, such as 2,4-dichlorobenzylamine, with a suitable reagent to form the benzodiazole ring.
Chlorination: The benzodiazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.
Coupling with Pyridine Derivative: The chlorinated benzodiazole is then coupled with a pyridine derivative under conditions that facilitate the formation of the dihydropyridin-2-one structure.
Industrial production methods may involve continuous flow processes to enhance reaction efficiency and yield, as well as to minimize the generation of hazardous by-products .
Chemical Reactions Analysis
5-{5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-{5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is also explored for its use in the development of advanced materials with unique electronic properties.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool in studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 5-{5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as RNA polymerase II and DNA topoisomerase II, leading to the disruption of mRNA synthesis and DNA replication. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-{5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one include:
2,4-Dichlorobenzylamine: A precursor in the synthesis of benzodiazole derivatives.
5,6-Dichlorobenzimidazole: A compound with similar structural features but different biological activities.
2,4-Dichlorophenylpyridine: Another compound with a pyridine core and dichlorophenyl substitution.
The uniqueness of this compound lies in its specific substitution pattern and the combination of benzodiazole and pyridine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-[5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl4N3O/c20-12-3-1-11(13(21)5-12)9-26-17-7-15(23)14(22)6-16(17)25-19(26)10-2-4-18(27)24-8-10/h1-8H,9H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNGRJNYRDRJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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